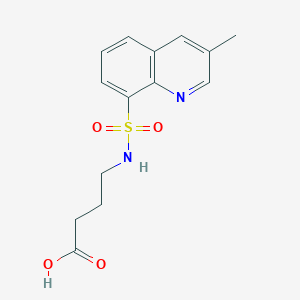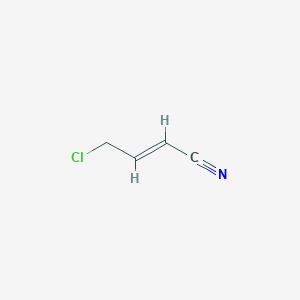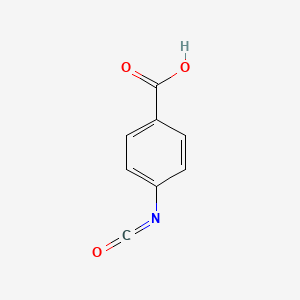![molecular formula C7H5F3O3S B13575865 2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylicacid](/img/structure/B13575865.png)
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-methylfuran with trifluoromethylthiolating agents under specific conditions to introduce the trifluoromethylsulfanyl group . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities .
Analyse Chemischer Reaktionen
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity . The pathways involved depend on the specific application and the molecular targets being studied .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid can be compared with other similar compounds, such as:
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid.
Eigenschaften
Molekularformel |
C7H5F3O3S |
|---|---|
Molekulargewicht |
226.17 g/mol |
IUPAC-Name |
2-methyl-5-(trifluoromethylsulfanyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C7H5F3O3S/c1-3-4(6(11)12)2-5(13-3)14-7(8,9)10/h2H,1H3,(H,11,12) |
InChI-Schlüssel |
CYRZEJQKTJSPIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(O1)SC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


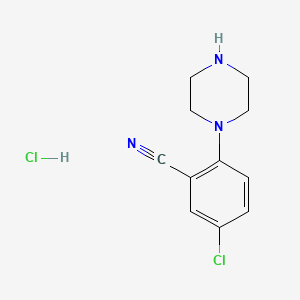
![N-(4-tert-butylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13575788.png)
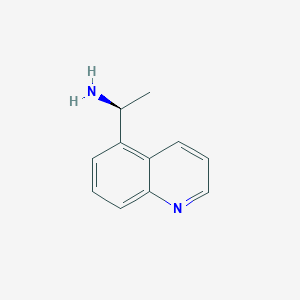
![3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575801.png)
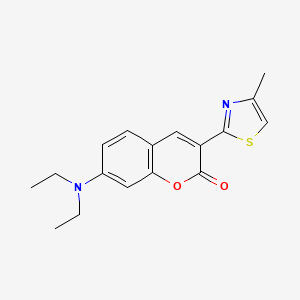
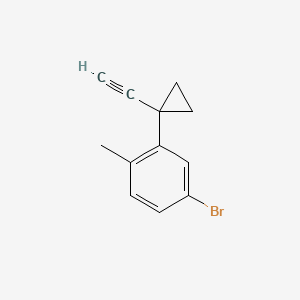

![4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid](/img/structure/B13575833.png)
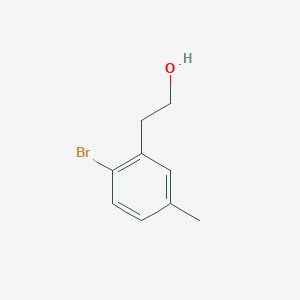
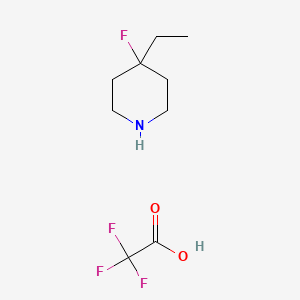
![5-Bromo-3-[(2-chloro-3-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13575841.png)
